

what is the mechanism of action of dCBP-1

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Compound of Interest

Compound Name: dCBP-1

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An In-depth Technical Guide to the Mechanism of Action of **dCBP-1**

Introduction

dCBP-1 is a potent and selective heterobifunctional chemical degrader of the paralogous transcriptional co-activators CREB-binding protein (CBP) and p300 (also known as KAT3A and KAT3B).^{[1][2]} These proteins are crucial for regulating gene expression programs by acetylating lysine residues on chromatin and other transcriptional regulators, and by acting as scaffolding proteins at enhancers.^{[1][3][4][5]} While small molecule inhibitors targeting specific domains of p300/CBP exist, they often fail to completely eliminate the proteins' functions.^{[1][2]} **dCBP-1**, developed as a Proteolysis Targeting Chimera (PROTAC), offers a distinct mechanism by inducing the rapid and efficient degradation of both p300 and CBP, making it a valuable tool for studying the consequences of their acute loss.^{[1][3][4]} This document provides a detailed overview of the mechanism of action, downstream cellular effects, and experimental methodologies associated with **dCBP-1**.

Core Mechanism of Action: PROTAC-Mediated Degradation

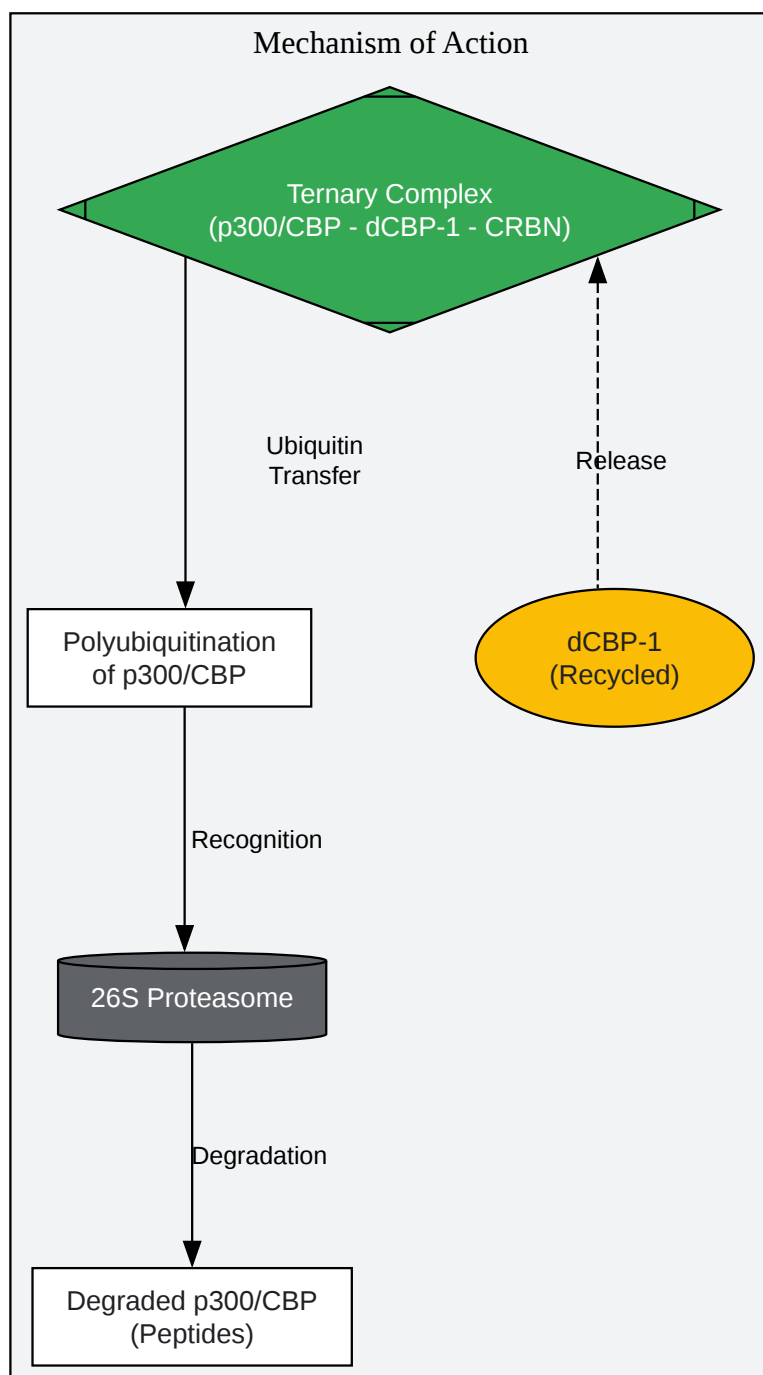
dCBP-1 operates as a heterobifunctional degrader, physically linking the target proteins (p300/CBP) to an E3 ubiquitin ligase.^{[6][7][8]} Its structure consists of three key components: a ligand that binds to p300/CBP, a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a linker connecting the two.^{[1][6][9]}

The mechanism proceeds through the following steps:

- Ternary Complex Formation: **dCBP-1** permeates the cell membrane and simultaneously binds to a p300 or CBP protein and the CRBN E3 ligase. This tripartite association results in the formation of a key "ternary complex".^{[1][2][5]} The design of **dCBP-1** was guided by in silico modeling to optimize the formation of this complex.^{[1][2]}
- Ubiquitination: The proximity induced by the ternary complex allows the E3 ligase machinery to transfer ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the p300/CBP protein. This process is repeated to form a polyubiquitin chain.
- Proteasomal Recognition and Degradation: The polyubiquitinated p300/CBP is recognized as a substrate for degradation by the 26S proteasome.
- Target Degradation and Catalyst Recycling: The proteasome unfolds and degrades the target protein into small peptides. **dCBP-1** is then released and can catalytically repeat the cycle, facilitating the degradation of multiple p300/CBP proteins.

This mechanism is dependent on both the neddylation pathway, which activates the CUL4-CRBN E3 ligase complex, and the proteasome itself.^[10]

dCBP-1

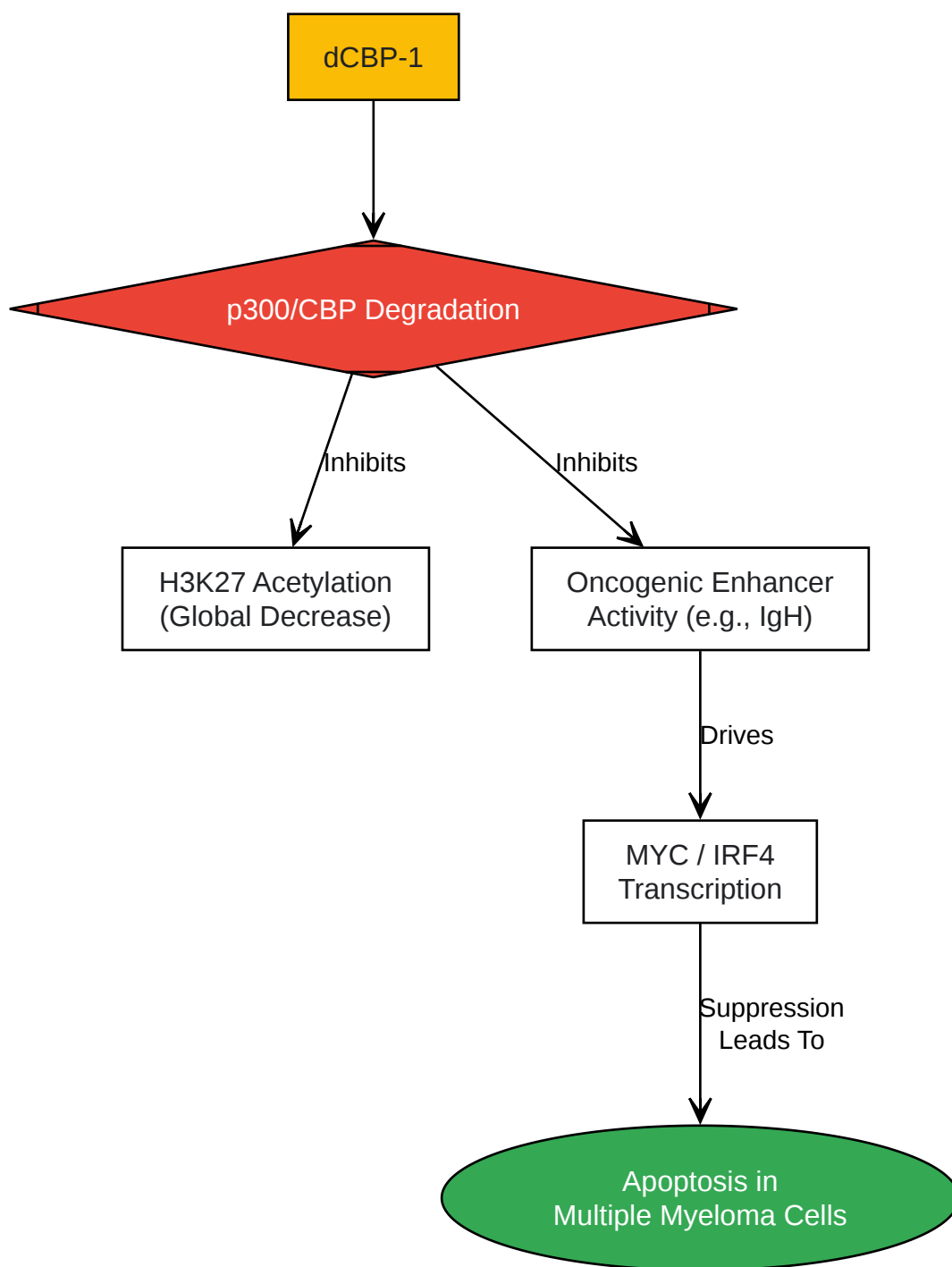
p300/CBP
(Target Protein)CRBN
(E3 Ligase)[Click to download full resolution via product page](#)

dCBP-1 induces degradation via ternary complex formation.

Downstream Cellular Effects and Signaling Pathways

The degradation of p300/CBP leads to significant and rapid changes in the cellular landscape, particularly in cancer cells dependent on their function.

- **Global Reduction in Histone Acetylation:** The most immediate consequence of p300/CBP loss is a near-complete ablation of histone lysine acetylation, especially at H3K27 (H3K27ac), a hallmark of active enhancers.[\[10\]](#)[\[11\]](#) This effect is more profound than what is observed with catalytic or bromodomain inhibitors alone.[\[5\]](#)[\[10\]](#)[\[11\]](#)
- **Enhancer Ablation:** As critical co-activators for enhancer function, the removal of p300/CBP disables oncogenic enhancer activity.[\[1\]](#)[\[2\]](#)[\[9\]](#) This leads to a loss of chromatin accessibility at these regulatory regions.[\[5\]](#)
- **Disruption of Oncogenic Transcription:** The inactivation of enhancers results in the rapid transcriptional downregulation of key oncogenes. In multiple myeloma, **dCBP-1** treatment leads to the potent suppression of MYC and IRF4 expression.[\[5\]](#)[\[7\]](#)[\[8\]](#) Proteomics data confirms the loss of MYC protein following **dCBP-1** treatment.[\[5\]](#)[\[12\]](#)
- **Induction of Apoptosis:** In sensitive cancer cell lines, particularly multiple myeloma, the disruption of these critical oncogenic signaling networks leads to the induction of apoptosis within 48-72 hours of treatment.[\[7\]](#)[\[8\]](#) Multiple myeloma cells are among the most sensitive to **dCBP-1** across large cancer cell line screens.[\[7\]](#)[\[8\]](#)



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Downstream signaling effects of **dCBP-1** action.

Quantitative Data Summary

The potency of **dCBP-1** is characterized by its ability to induce near-complete degradation of p300 and CBP at nanomolar concentrations across various cell lines.

Table 1: Degradation Potency of **dCBP-1** in Cancer Cell Lines

Cell Line	Target(s)	Concentration Range	Time	Outcome	Reference
MM1S	p300/CBP	10 - 1000 nM	6 hours	Near-complete degradation	[9]
MM1R	p300/CBP	Not specified	Not specified	Near-complete degradation	[3][9]
KMS-12-BM	p300/CBP	Not specified	Not specified	Near-complete degradation	[3][9]
KMS34	p300/CBP	Not specified	Not specified	Near-complete degradation	[3][9]
HAP1	p300/CBP	10 - 1000 nM	6 hours	Almost complete loss	[3][9]
RS4;11	CBP	DC50: 0.05 nM	4 hours	Dmax >95%	[13]

| RS4;11 | p300 | DC50: 0.2 nM | 4 hours | Dmax >95% |[13] |

Table 2: Time-Course of p300/CBP Degradation

Cell Line	dCBP-1 Conc.	Time	Outcome	Reference
Not specified	250 nM	1 hour	Almost complete degradation	[3][4][9]

| Not specified | 250 nM | 2 hours | Near-complete loss [\[\[9\]](#) |

Experimental Protocols

The mechanism and effects of **dCBP-1** have been elucidated through several key experimental techniques.

Cell Culture and Treatment

- Cell Lines: Human multiple myeloma cell lines (MM1S, MM1R, KMS-12-BM, KMS34) and the human haploid cell line HAP1 are commonly used.[\[3\]](#)[\[9\]](#)[\[10\]](#)
- Reagents: **dCBP-1** is typically dissolved in DMSO to create a stock solution.[\[6\]](#) For experiments, this stock is diluted in cell culture medium to final concentrations, often ranging from 10 nM to 1000 nM.[\[3\]](#)[\[9\]](#)
- Incubation: Cells are treated with **dCBP-1** or a vehicle control (DMSO) for specified periods, ranging from 1 hour for rapid degradation studies to 72 hours for apoptosis assays.[\[7\]](#)[\[8\]](#)[\[9\]](#)

Assessment of Protein Degradation: Immunoblotting

This is the primary method to visualize and quantify the loss of target proteins.

- Cell Lysis: After treatment, cells are harvested and lysed using RIPA buffer supplemented with protease inhibitors to prepare total cell lysates.[\[10\]](#)
- Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading.
- Electrophoresis and Transfer: Proteins are separated by size using SDS-PAGE and then transferred to a PVDF membrane.[\[10\]](#)
- Antibody Incubation: The membrane is blocked and then incubated with primary antibodies specific for p300 (e.g., Cell Signaling, D2X6N), CBP (e.g., Cell Signaling, D6C5), and a loading control like Vinculin (e.g., Bethyl, A302-535A).[\[10\]](#)
- Detection: After incubation with a secondary antibody, the protein bands are visualized. Quantification can be performed using densitometry or capillary electrophoresis platforms

(e.g., Wes™).[10]

Proteome-Wide Selectivity Analysis

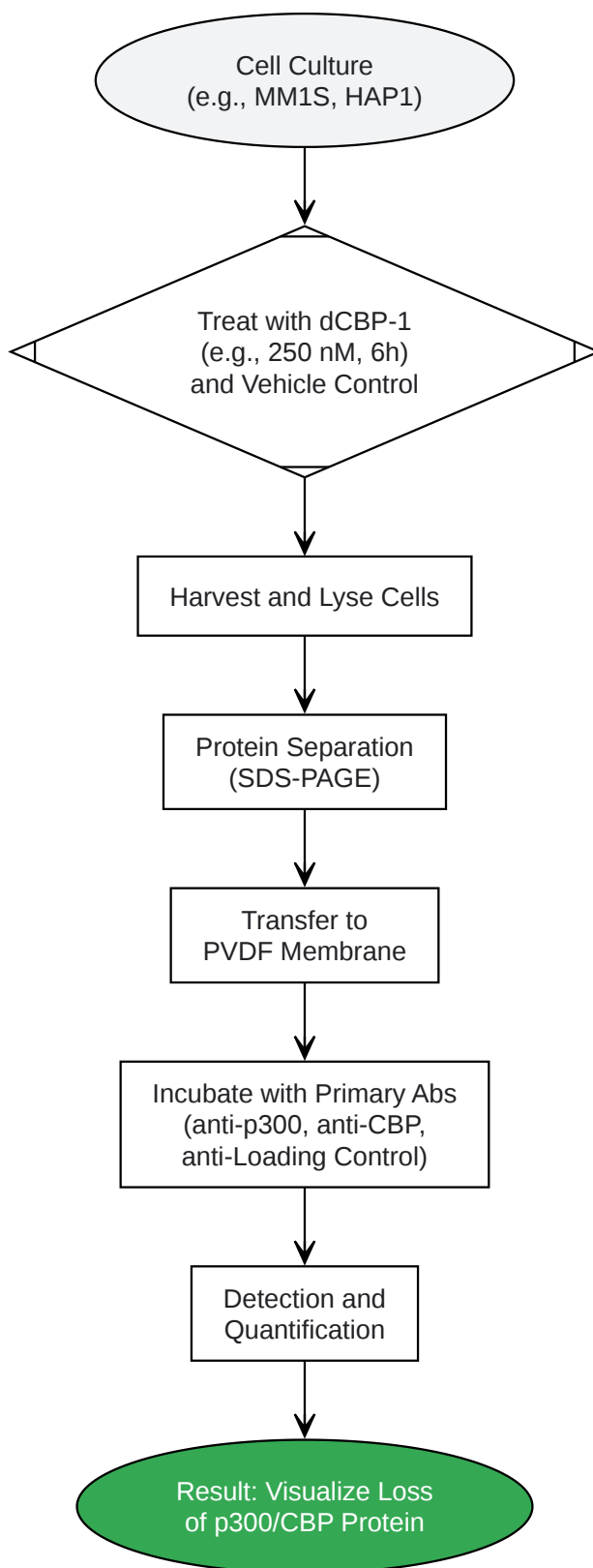
Tandem Mass Tag (TMT)-based quantitative proteomics is used to assess the selectivity of **dCBP-1** across the entire proteome.

- Sample Preparation: HAP1 cells are treated with **dCBP-1** (e.g., 250 nM for 6 hours) or DMSO.[14]
- Fractionation: Cell extracts undergo offline fractionation to increase proteome coverage.[14]
- TMT Labeling and Analysis: Peptides are labeled with TMT reagents, pooled, and analyzed by mass spectrometry.
- Data Analysis: The analysis reveals the abundance of thousands of proteins, confirming that **dCBP-1** selectively degrades p300 and CBP without significantly affecting most other proteins at early time points.[14]

Mechanism Confirmation Assays

To confirm that degradation proceeds via the ubiquitin-proteasome system, co-treatment experiments are performed.

- Protocol: HAP1 cells are co-treated with **dCBP-1** and either a neddylation inhibitor (e.g., MLN4924) or a proteasome inhibitor (e.g., carfilzomib).[10]
- Expected Outcome: The degradation of p300/CBP is rescued (i.e., blocked) in the presence of these inhibitors, confirming that **dCBP-1**'s mechanism is dependent on both CUL4-CRBN activation and proteasome activity.[10]



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Experimental workflow for immunoblotting analysis.

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